molecular formula C17H22N2 B2544705 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile CAS No. 1955554-06-9

2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile

Cat. No.: B2544705
CAS No.: 1955554-06-9
M. Wt: 254.377
InChI Key: LOZAFSQJSPBMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile typically involves the reaction of pyridin-4-ylacetonitrile with cyclopentylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dicyclopentyl-2-(pyridin-3-yl)acetonitrile
  • 2,2-Dicyclopentyl-2-(pyridin-2-yl)acetonitrile
  • 2,2-Dicyclopentyl-2-(pyridin-4-yl)ethanamine

Uniqueness

2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is unique due to the specific positioning of the pyridin-4-yl group, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

2,2-dicyclopentyl-2-pyridin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c18-13-17(14-5-1-2-6-14,15-7-3-4-8-15)16-9-11-19-12-10-16/h9-12,14-15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZAFSQJSPBMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)(C2CCCC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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